![molecular formula C8H11N3O B2950491 (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1033055-28-5](/img/structure/B2950491.png)
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various routes to prepare it, including condensation reactions, cyclizations, and functional group manipulations. One notable approach is the reaction between a pyrazole precursor and a pyrrolidine derivative, leading to the formation of the desired compound. Detailed synthetic protocols are available in the literature .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Activities
Pyrazole derivatives, including (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been studied for their biological and pharmacological activities. Research has highlighted their moderate antibacterial and antioxidant activities. Specifically, these compounds have been tested against various Gram-positive and Gram-negative bacteria, exhibiting moderate antibacterial activity. They also demonstrate moderate antioxidant activities when evaluated using specific assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) method (Golea Lynda, 2021).
Antimicrobial Activity
Several pyrazole derivatives, including variants of (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and screened for antimicrobial activities. These compounds, particularly those containing methoxy groups, have shown high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Synthesis and Molecular Docking Analysis
The synthesis and molecular docking analysis of pyrazoline derivatives, related to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been explored. These studies are crucial for understanding the interaction of these compounds with various enzymes, thereby revealing potential therapeutic applications (P. Ravula et al., 2016).
Antitubercular and Anticancer Activity
Research has also been conducted on pyrazole derivatives for their potential antitubercular and anticancer activities. These compounds have been evaluated against specific bacterial strains and cancer cell lines, showing promising results in both fields (S. Neha et al., 2013).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, similar to (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized for their antimicrobial and anticancer properties. These studies provide insight into the potential therapeutic use of such compounds in treating various microbial infections and cancer (H. Hafez et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYYKNBCKBIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.